Regioselective Cross-Coupling: 5-Phenyl vs. 2-Phenyl
The 5-phenyl substitution pattern on the oxazole core demonstrates enhanced reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to the 2-phenyl isomer, as quantified by higher isolated yields under identical conditions . In a comparative study of oxazole functionalization, the 5-position was found to be more amenable to direct metalation due to a lower pKa value (estimated pKa ~27.5 for C5 vs. ~29.5 for C2 in related systems), enabling more efficient C-C bond formation .
| Evidence Dimension | Suzuki Coupling Yield |
|---|---|
| Target Compound Data | Yield: 75-92% for 5-substituted oxazole derivatives |
| Comparator Or Baseline | 2-substituted oxazole derivatives: 55-70% yield |
| Quantified Difference | Up to 37% higher yield (20-37 percentage point increase) |
| Conditions | Pd(PPh3)4, K2CO3, DME/H2O, 80°C, 12h |
Why This Matters
Higher coupling yields translate to reduced synthetic steps, lower material costs, and improved overall efficiency in medicinal chemistry workflows.
